Filgrastim is a recombinant form of human granulocyte colony-stimulating factor, primarily used to stimulate the production of neutrophils, a type of white blood cell crucial for fighting infections. It is produced using recombinant DNA technology and is marketed under various brand names, including Neupogen and Zarxio. Filgrastim is particularly important in clinical settings for patients undergoing chemotherapy, as it helps mitigate the risk of infection by enhancing white blood cell counts.
Filgrastim is derived from the human granulocyte colony-stimulating factor gene, which is inserted into Escherichia coli bacteria for production. This method allows for the creation of a protein that closely resembles the natural form found in humans, although it is nonglycosylated due to its bacterial origin .
Filgrastim falls under the category of hematopoietic growth factors and is classified as a biologic drug. Its primary function is to stimulate hematopoiesis, specifically the production of neutrophils from the bone marrow. It is used therapeutically in various conditions associated with neutropenia, particularly following chemotherapy or bone marrow transplantation .
The synthesis of filgrastim involves recombinant DNA technology. The human granulocyte colony-stimulating factor gene is cloned into a plasmid vector, which is then introduced into Escherichia coli cells. The bacteria are cultured under conditions that promote protein expression. Once expressed, the protein undergoes purification processes to isolate filgrastim from bacterial components.
The production process includes several critical steps:
Filgrastim consists of 175 amino acids and has a molecular weight of approximately 18,800 daltons. Its structure closely resembles that of natural human granulocyte colony-stimulating factor, with an additional N-terminal methionine residue added for expression purposes in Escherichia coli. The absence of glycosylation differentiates it from naturally occurring forms found in humans .
The amino acid sequence of filgrastim matches that predicted from human DNA analysis, ensuring its biological activity aligns with that of native granulocyte colony-stimulating factor .
Filgrastim primarily acts through binding to specific receptors on hematopoietic progenitor cells in the bone marrow, leading to their proliferation and differentiation into neutrophils. This process involves several biochemical pathways that enhance cell survival and function.
Upon binding to its receptor (CD114), filgrastim activates intracellular signaling cascades involving Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathways, promoting gene expression related to neutrophil development and function .
Filgrastim stimulates the bone marrow to increase the production and release of neutrophils into the bloodstream. This action helps counteract chemotherapy-induced neutropenia by facilitating faster recovery of white blood cell counts.
Clinical studies have demonstrated that administration of filgrastim significantly reduces the duration of neutropenia in patients undergoing intensive chemotherapy regimens . For instance, patients receiving filgrastim showed a marked decrease in hospitalization duration due to infections compared to those who did not receive it.
Filgrastim has several significant applications in clinical medicine:
Filgrastim is a recombinant human granulocyte colony-stimulating factor (G-CSF) produced in Escherichia coli. It consists of a single polypeptide chain of 174 amino acids with a molecular weight of 18,800 Da, as confirmed by SDS-PAGE and HPLC analyses [1] [5]. The primary structure includes an N-terminal methionine residue (Met-1) not present in endogenous human G-CSF, a consequence of bacterial expression initiation [1] [10]. The protein backbone forms four antiparallel α-helices (A-D) connected by loops, stabilized by two conserved disulfide bonds between Cys36-Cys42 and Cys64-Cys74, with a free cysteine at position 17 [1] [9]. The structural integrity is maintained without glycosylation, distinguishing it from mammalian cell-derived variants like lenograstim.
Table 1: Structural Properties of Filgrastim
Property | Specification | Analytical Method |
---|---|---|
Amino Acid Sequence | MTPLGPASSLPQSFLLKCLEQVRKIQGDGAALQEKLCATYK... | Edman Sequencing |
Molecular Weight | 18,800 Da | SDS-PAGE/MALDI-TOF-MS |
Disulfide Bonds | Cys³⁶-Cys⁴², Cys⁶⁴-Cys⁷⁴ | Peptide Mapping |
Isoelectric Point (pI) | 5.8–6.2 | Isoelectric Focusing |
Free Cysteine | Cys¹⁷ | Mass Spectrometry |
In E. coli, filgrastim expression typically results in insoluble inclusion bodies (IBs) requiring denaturation and refolding. The process involves:
Table 2: Expression Systems for Recombinant G-CSF
Parameter | E. coli (Filgrastim) | P. fluorescens | CHO Cells (Lenograstim) |
---|---|---|---|
Expression Location | Inclusion Bodies | Periplasm | Secreted to Medium |
Glycosylation | Absent | Absent | O-glycosylation at Thr¹³³ |
Refolding Required | Yes | No | No |
Yield | 60–80 mg/L* | 1–2 g/L** | 0.5–1 g/L |
After refolding optimization [2] [6]; *Periplasmic expression [10]
The N-terminal methionine in filgrastim (Met-1) alters its biophysical properties but preserves biological activity:
Filgrastim biosimilars (e.g., EP2006, Leucostim®, Zarzio®) mirror the originator’s structure but show minor analytical variances:
Table 3: Analytical Comparability of Filgrastim Biosimilars
Attribute | Test Method | Originator (Neupogen®) | Biosimilars (e.g., EP2006) | Equivalence Range |
---|---|---|---|---|
Primary Structure | Peptide Mapping | Matched | Identical | ≥95% sequence coverage |
Disulfide Bonds | RP-HPLC/MS | Cys³⁶-Cys⁴², Cys⁶⁴-Cys⁷⁴ | Identical pattern | 100% match |
Aggregates | SEC-HPLC | 0.8–1.2% | ≤1.5% | ≤2% |
Biological Activity | M-NFS-60 Proliferation | 100% (Reference) | 98–102% | 80–125% |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7